molecular formula C16H15ClN2O B2481925 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea CAS No. 1164485-74-8

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea

Cat. No.: B2481925
CAS No.: 1164485-74-8
M. Wt: 286.76
InChI Key: LVBXAEJQHXFHAC-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea is an organic compound characterized by the presence of a urea group attached to a (4-chlorophenyl)ethenyl and a (4-methylphenyl) group

Scientific Research Applications

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of the compound “1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea” is currently unknown

Biochemical Pathways

Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include pH levels, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound is active. Without more detailed information on “this compound”, it’s challenging to discuss these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea typically involves the reaction of 4-chlorobenzaldehyde with 4-methylphenyl isocyanate under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Comparison with Similar Compounds

  • 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea
  • 1-(4-chlorophenyl)-3-(2-ethyl-6-methylphenyl)urea
  • 1-(4-chlorophenyl)-1-ethyl-3-(2-methoxy-5-methylphenyl)urea

Uniqueness: this compound is unique due to its specific structural features, such as the presence of both a (4-chlorophenyl)ethenyl and a (4-methylphenyl) group. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific research and industrial contexts.

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c1-12-2-8-15(9-3-12)19-16(20)18-11-10-13-4-6-14(17)7-5-13/h2-11H,1H3,(H2,18,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBXAEJQHXFHAC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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